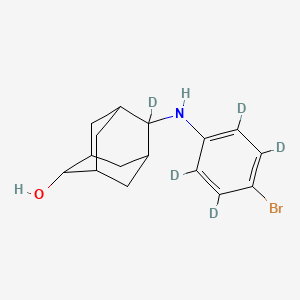

6-Hydroxy Bromantane-d5

Descripción

Fundamentals of Isotopic Labeling and its Utility in Analytical Chemistry

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has a different number of neutrons but the same number of protons. Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be incorporated into molecules to act as tracers or internal standards. symeres.com The key principle behind their utility is the mass difference between the labeled and unlabeled compound. This mass shift allows for their distinct detection and quantification, especially in mass spectrometry (MS). nih.gov

The applications of stable isotope labeling in analytical chemistry are vast. They are crucial for:

Metabolite Identification: Tracing the metabolic fate of a drug or compound within a biological system. nih.gov

Mechanistic Studies: Elucidating reaction mechanisms and kinetics by observing the kinetic isotope effect. symeres.com

Quantitative Analysis: Serving as ideal internal standards for precise measurement of analyte concentrations. symeres.comclearsynth.com

Role of Deuterated Analogs as Internal Standards in Quantitative Analysis

In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is added in a known amount to samples to correct for variability during the analytical process. scispace.com Deuterated analogs of the analyte are considered the gold standard for internal standards. clearsynth.comscispace.com

The primary advantage of a deuterated internal standard is its chemical and physical similarity to the analyte. scispace.com It co-elutes with the unlabeled analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This similarity allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects—where other components in a complex sample interfere with the analyte's signal. clearsynth.comlcms.cz The known mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling highly accurate and precise quantification. lcms.cz

Table 1: Comparison of Internal Standard Types

| Feature | Deuterated Internal Standard | Structural Analog Internal Standard |

|---|---|---|

| Chemical Structure | Nearly identical to analyte, with deuterium substitution. | Different chemical structure from the analyte. |

| Chromatographic Behavior | Typically co-elutes with the analyte. | May have a different retention time. scispace.com |

| Ionization Efficiency | Very similar to the analyte. | Can differ significantly from the analyte. scispace.com |

| Matrix Effect Compensation | Excellent, as it experiences similar effects to the analyte. clearsynth.com | Less effective, as matrix effects can be different. |

| Accuracy & Precision | High, considered the "gold standard". scispace.com | Variable, can lead to less accurate results. |

Contextual Overview of Bromantane (B128648) Metabolism and its Key Metabolites

Bromantane is an adamantane (B196018) derivative known for its unique psychostimulant and anxiolytic properties. nih.govwikipedia.org Its metabolism occurs primarily in the liver, driven by the cytochrome P450 (CYP) enzyme system. nootropicology.com The main metabolic transformation is hydroxylation, where a hydroxyl (-OH) group is added to the adamantane core. nih.govnootropicology.com

Research has identified several hydroxylated metabolites of Bromantane. dshs-koeln.de The most significant of these is 6-hydroxybromantane, which is considered a major metabolite. nih.govwikipedia.org Studies have shown that after administration, Bromantane's metabolites can be detected in urine for an extended period, which is a crucial factor in fields like doping control. nih.gov The primary metabolic pathways involve monohydroxylation and dihydroxylation of the adamantane ring. dshs-koeln.de

Table 2: Major Identified Metabolites of Bromantane

| Metabolite Type | Specific Metabolite | Significance |

|---|---|---|

| Monohydroxylated | 6-Hydroxybromantane | A primary and major metabolite. nih.govwikipedia.org |

| Monohydroxylated | Other monohydroxy-isomers | Found in smaller quantities. dshs-koeln.de |

| Dihydroxylated | Dihydroxybromantane | Indicates further metabolic oxidation. dshs-koeln.de |

Rationale for the Development and Application of 6-Hydroxy Bromantane-d5 in Research

The development of this compound is a direct response to the need for a reliable analytical tool to study its parent compound, Bromantane. As 6-hydroxybromantane is a major metabolite, accurately quantifying it in biological samples like plasma and urine is essential for pharmacokinetic studies. nih.govpharmaffiliates.com

This compound serves as an ideal internal standard for the LC-MS based quantification of the non-labeled 6-hydroxybromantane metabolite. pharmaffiliates.com By incorporating five deuterium atoms (d5), a distinct mass shift is created, allowing it to be differentiated from the naturally occurring metabolite during analysis. This enables researchers to achieve low limits of quantification and high precision, correcting for any analytical variability or matrix effects. vulcanchem.com

Furthermore, the use of deuterated standards like this compound is critical in regulated areas such as anti-doping analysis, where the unequivocal identification and accurate quantification of prohibited substances and their metabolites are paramount. The stability and analytical performance of this compound make it an invaluable reference material for research into the metabolism and disposition of Bromantane. nih.govvulcanchem.com

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H20BrNO |

|---|---|

Peso molecular |

327.27 g/mol |

Nombre IUPAC |

6-(4-bromo-2,3,5,6-tetradeuterioanilino)-6-deuterioadamantan-2-ol |

InChI |

InChI=1S/C16H20BrNO/c17-13-1-3-14(4-2-13)18-15-9-5-11-7-10(15)8-12(6-9)16(11)19/h1-4,9-12,15-16,18-19H,5-8H2/i1D,2D,3D,4D,15D |

Clave InChI |

VALMSWJHKMROEO-FQPFGFDGSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1NC2(C3CC4CC2CC(C3)C4O)[2H])[2H])[2H])Br)[2H] |

SMILES canónico |

C1C2CC3CC(C2NC4=CC=C(C=C4)Br)CC1C3O |

Origen del producto |

United States |

Synthetic Strategies for 6 Hydroxy Bromantane D5

Chemical Precursors and Reaction Pathways for Bromantane (B128648) Derivatization

The synthesis of the core Bromantane structure is the initial phase. The common pathway involves the Leuckart reaction, a reductive amination process. wikipedia.org

Precursors : The primary chemical precursors for Bromantane are 2-Adamantanone and 4-Bromoaniline. chemicalbook.com

Reaction Pathway : These precursors undergo the Leuckart reaction in the presence of formic acid to produce N-(4-Bromophenyl)adamantan-2-amine, also known as Bromantane. wikipedia.org

The subsequent step is the hydroxylation of the adamantane (B196018) moiety to create 6-Hydroxy Bromantane. The main metabolite of Bromantane is 6β-hydroxybromantane, indicating that hydroxylation occurs at the 6-position of the adamantane cage. wikipedia.org This transformation can be achieved through controlled oxidation. General methods for the hydroxylation of the adamantane cage often employ various oxidants. researchgate.net While adamantane's tertiary (bridgehead) carbons are most susceptible to reaction, specific conditions can be tailored to favor hydroxylation at secondary positions. rsc.orgwikipedia.org The process involves the activation of a C-H bond to introduce a hydroxyl group, yielding the direct precursor for deuteration. acs.org

| Precursor | Reagent/Reaction | Intermediate/Product |

| 2-Adamantanone + 4-Bromoaniline | Leuckart Reaction (Formic Acid) | Bromantane |

| Bromantane | Controlled Oxidation/Hydroxylation | 6-Hydroxy Bromantane |

Deuteration Methodologies for Aromatic and Adamantane Moieties (specifically d5 labeling)

The defining feature of 6-Hydroxy Bromantane-d5 is the incorporation of five deuterium (B1214612) atoms. This isotopic labeling is specifically targeted to the para-bromophenyl group. vulcanchem.com The most common and effective method for this is catalytic deuteration.

This process involves a hydrogen-deuterium exchange reaction on the aromatic ring of the 6-Hydroxy Bromantane precursor. juniperpublishers.com The synthesis utilizes high-pressure hydrogenation conditions with deuterium gas (D₂) to selectively substitute the five hydrogen atoms on the para-bromophenyl moiety. vulcanchem.com

Deuterium Source : Deuterium gas (D₂) is the primary reagent for this isotopic incorporation. vulcanchem.com Alternative but less direct methods could involve the use of heavy water (D₂O) to generate D₂ gas in situ via electrolysis. thalesnano.com

Catalyst : Metal catalysts are essential for this reaction. Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) are commonly employed to facilitate the exchange of hydrogen for deuterium on the aromatic ring. vulcanchem.com

Optimization of Reaction Conditions and Yield for Isotopic Incorporation

To ensure high isotopic enrichment and chemical yield, the reaction conditions for deuteration must be carefully controlled. The goal is to maximize the incorporation of deuterium at the desired positions while minimizing side reactions or incomplete labeling. acs.org

Key parameters for the catalytic deuteration of 6-Hydroxy Bromantane are outlined below:

| Parameter | Optimized Condition | Purpose |

| Catalyst | Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) | To facilitate the hydrogen-deuterium exchange on the aromatic ring. vulcanchem.com |

| Solvent | Deuterated dimethylformamide (DMF-d₇) | To prevent isotopic dilution from a protic solvent. vulcanchem.com |

| Temperature | 80–100°C | To provide sufficient energy for the reaction to proceed at an optimal rate. vulcanchem.com |

| Pressure | 3–5 bar D₂ gas | To ensure a high concentration of deuterium is available for the catalytic exchange. vulcanchem.com |

Optimizing these conditions is crucial for achieving an isotopic purity of greater than 98%. vulcanchem.com

Advanced Purification Techniques for Deuterated Standards

After the synthesis and deuteration are complete, the resulting mixture contains the desired this compound, any remaining non-deuterated precursor, and potentially other byproducts. Isolating the deuterated standard with high purity is essential for its use in quantitative analysis. inl.gov

The primary method for purification is reversed-phase chromatography. vulcanchem.com This technique separates compounds based on differences in their polarity. Given the subtle differences in physical properties between the deuterated compound and its non-deuterated counterpart, a highly efficient chromatographic system is required. libretexts.org

Method : Reversed-phase High-Performance Liquid Chromatography (HPLC) is a standard technique.

Goal : To achieve both high chemical purity and high isotopic enrichment (typically >98%). vulcanchem.comsimsonpharma.com

Post-Purification Handling : Careful handling after collection is necessary to avoid cross-contamination and maintain the high isotopic purity of the final product. inl.gov

More advanced, large-scale deuterium separation technologies, such as those using graphene or metal-organic frameworks, exist but are generally applied to the purification of deuterium gas itself rather than complex organic molecules. jsap.or.jpmpg.de

Spectroscopic and Chromatographic Characterization of Synthesized this compound

Mass Spectrometry (MS) : This is a fundamental technique for confirming the successful incorporation of deuterium. The molecular weight of this compound is 327.27 g/mol , which is higher than the non-deuterated analog (322.24 g/mol ) due to the five deuterium atoms. pharmaffiliates.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly useful, as it not only confirms the mass but is also the primary application area for this compound as an internal standard. veeprho.comvulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the precise location of the deuterium labels.

¹H NMR (Proton NMR) : The spectrum of the deuterated compound will show the absence of signals corresponding to the aromatic protons of the para-bromophenyl ring, confirming successful substitution.

¹³C NMR (Carbon NMR) : The carbon signals in the deuterated phenyl ring will show coupling to deuterium (C-D coupling), which differs from the C-H coupling in the non-deuterated compound. Adamantane can be used as an external reference standard for chemical shifts. acs.org

²H NMR (Deuterium NMR) : This technique can be used to directly observe the deuterium nuclei, confirming their presence and chemical environment.

Fourier-Transform Infrared (FTIR) Spectroscopy : The vibrational modes of C-D bonds are different from C-H bonds. FTIR can detect the presence of C-D stretches, which appear at a lower frequency (around 2100-2300 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹), providing further evidence of deuteration. pharmaffiliates.com

The combination of these techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability as a high-purity internal standard for rigorous analytical applications.

| Technique | Information Provided | Expected Result for this compound |

| Mass Spectrometry | Molecular weight, Isotopic enrichment | Molecular ion peak corresponding to C₁₆H₁₅D₅BrNO (m/z ~327.27). pharmaffiliates.com |

| ¹H NMR | Presence and location of protons | Absence of signals for the 4 aromatic protons on the phenyl ring. |

| ¹³C NMR | Carbon skeleton, C-D coupling | Altered splitting patterns for the carbons in the deuterated phenyl ring. |

| FTIR Spectroscopy | Functional groups, C-D bonds | Presence of C-D stretching vibrations at lower wavenumbers. |

Advanced Analytical Method Development Utilizing 6 Hydroxy Bromantane D5

Principles of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Deuterated Compound Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The use of a deuterated internal standard, such as 6-Hydroxy Bromantane-d5, is a cornerstone of modern quantitative LC-MS/MS assays.

The fundamental principle behind using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest, in this case, 6-Hydroxy Bromantane (B128648). Due to the incorporation of deuterium (B1214612) atoms, this compound has a higher mass than its unlabeled counterpart. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical chromatographic behavior ensures they experience similar effects during sample preparation and analysis.

During LC-MS/MS analysis, the analyte and the internal standard co-elute from the liquid chromatography column and are subsequently ionized. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the known concentration of the internal standard's signal, any variations in sample extraction, injection volume, and ionization efficiency can be effectively normalized. This normalization is crucial for achieving high accuracy and precision in the quantification of the analyte in complex biological matrices such as plasma and urine. The use of stable isotope-labeled internal standards is considered the gold standard in quantitative bioanalysis as it effectively compensates for matrix effects, which are a common source of variability in LC-MS/MS assays.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Metabolite Detection

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, many drug metabolites, including 6-Hydroxy Bromantane, are not inherently volatile enough for direct GC-MS analysis. Therefore, a crucial step in GC-MS approaches for metabolite detection is derivatization.

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For hydroxylated compounds like 6-Hydroxy Bromantane, a common derivatization technique is silylation. This process involves reacting the hydroxyl group with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a more volatile trimethylsilyl (B98337) (TMS) ether.

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for the identification and quantification of the metabolite. In a study on bromantane metabolites, urine samples underwent solid-phase extraction, enzymatic hydrolysis, liquid-liquid extraction, and derivatization to form TMS-derivatives before GC/MS analysis. dshs-koeln.de

Development and Validation of Quantitative Analytical Methods employing this compound as an Internal Standard

The development and validation of a quantitative analytical method are critical to ensure its reliability and accuracy for its intended purpose. When using this compound as an internal standard, the validation process follows established guidelines from regulatory bodies to demonstrate the method's performance characteristics.

Method Specificity and Selectivity Considerations with Deuterated Standards

Specificity refers to the ability of the analytical method to measure unequivocally the analyte in the presence of other components that may be expected to be present. Selectivity is the ability to differentiate the analyte from other substances. With a deuterated internal standard, the high selectivity of mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the differentiation of the analyte and the internal standard from endogenous matrix components and other metabolites.

To assess selectivity, blank biological matrix samples from multiple sources are analyzed to ensure that no interfering peaks are observed at the retention times of the analyte and the internal standard. The use of a deuterated standard like this compound significantly enhances selectivity because it is unlikely that any endogenous compound will have the same retention time and the exact mass transitions as the analyte and the deuterated internal standard.

Evaluation of Linearity, Precision, and Accuracy for Analytical Quantification

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is assessed at different concentration levels (lower limit of quantification, low, medium, and high) within a single analytical run (intra-day precision) and across different days (inter-day precision).

Accuracy is the closeness of the mean test results obtained by the method to the true value. It is expressed as the percentage of the nominal concentration. Accuracy is also evaluated at multiple concentration levels by analyzing quality control (QC) samples.

While a specific validation report for a method using this compound is not publicly available, the following tables represent typical validation results for a similar LC-MS/MS method for the parent compound, bromantane, in human plasma. hilarispublisher.com These tables illustrate the expected performance of a well-validated method employing a suitable internal standard.

Table 1: Linearity of Bromantane Quantification

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Bromantane | 1 - 500 | > 0.99 |

This interactive data table demonstrates the typical linear range and correlation coefficient for the quantification of bromantane.

Table 2: Precision and Accuracy for Bromantane Quantification in Human Plasma

| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Intra-day Precision (% CV) | Intra-day Accuracy (%) | Inter-day Precision (% CV) | Inter-day Accuracy (%) |

| 4 | 3.9 | 6.8 | 97.5 | 8.2 | 98.0 |

| 45 | 46.2 | 4.5 | 102.7 | 5.1 | 101.8 |

| 125 | 122.5 | 3.2 | 98.0 | 4.3 | 99.2 |

This interactive data table presents representative intra-day and inter-day precision and accuracy data for the quantification of bromantane at different concentrations.

Sample Preparation Strategies for Complex Biological Matrices in Conjunction with Deuterated Standards

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove interfering substances, and concentrate the sample to a level suitable for analysis. The choice of sample preparation technique depends on the nature of the analyte, the biological matrix, and the analytical method. When using a deuterated internal standard like this compound, it is added to the biological sample at the beginning of the sample preparation process. This ensures that any loss of analyte during the extraction steps is compensated for by a proportional loss of the internal standard.

Common sample preparation techniques for the analysis of bromantane and its metabolites in biological fluids include:

Protein Precipitation (PPT): This is a simple and rapid method where a protein-precipitating agent, such as acetonitrile (B52724) or methanol, is added to the plasma or serum sample. The precipitated proteins are then removed by centrifugation, and the supernatant containing the analyte and internal standard is analyzed.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. An organic solvent is added to the aqueous biological sample, and after mixing, the analyte and internal standard partition into the organic phase, leaving interfering substances in the aqueous phase.

Solid-Phase Extraction (SPE): This is a highly effective and selective sample preparation method. The sample is passed through a solid sorbent material that retains the analyte and internal standard. Interfering components are washed away, and the analyte and internal standard are then eluted with a suitable solvent. A study on bromantane in human plasma utilized SPE with SOLA RP extraction cartridges for sample cleanup. hilarispublisher.com For the analysis of bromantane metabolites in urine, a multi-step process involving C18-solid phase extraction, enzymatic hydrolysis, and liquid-liquid extraction has been employed. dshs-koeln.de

The use of this compound as an internal standard in conjunction with these sample preparation techniques allows for robust and reliable quantification of 6-Hydroxy Bromantane in complex biological matrices, which is essential for pharmacokinetic and metabolic studies.

Application of 6 Hydroxy Bromantane D5 in Metabolic Pathway Elucidation

Methodologies for In Vitro Metabolism Studies with Deuterated Substrates

In vitro metabolism studies are fundamental for predicting a drug's in vivo behavior. The incorporation of deuterated substrates like 6-Hydroxy Bromantane-d5 enhances the precision and accuracy of these studies. Methodologies primarily involve incubating the deuterated compound with various biological matrices, such as liver microsomes, hepatocytes, or recombinant enzymes, which contain the necessary metabolic machinery.

The primary advantage of using a deuterated substrate lies in the kinetic isotope effect, where the heavier deuterium (B1214612) atom can slow down metabolic reactions at the site of deuteration. clearsynth.com This allows for a more detailed investigation of specific metabolic pathways. Furthermore, the distinct mass of the deuterated compound allows for its easy differentiation from its non-deuterated counterpart and endogenous molecules in subsequent analysis.

Common In Vitro Systems Used with Deuterated Substrates:

| In Vitro System | Description | Application in Bromantane (B128648) Metabolism |

| Liver Microsomes | Subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes. | To identify the primary CYP isoforms responsible for the hydroxylation of Bromantane. |

| Hepatocytes | Intact liver cells containing a full complement of metabolic enzymes and cofactors. | To study the overall metabolic profile of Bromantane, including both phase I and phase II reactions. |

| Recombinant Enzymes | Individual drug-metabolizing enzymes expressed in a cellular system. | To pinpoint the specific enzyme responsible for the formation of 6-Hydroxy Bromantane. |

The use of this compound as an internal standard in these systems allows for precise quantification of the metabolites formed.

Tracing of Bromantane Biotransformation Pathways through Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (ID-MS) is a powerful quantitative technique that combines the high selectivity of mass spectrometry with the high precision of isotope dilution. nih.gov When studying the biotransformation of Bromantane, this compound can be used as an internal standard to accurately quantify the formation of the 6-hydroxy metabolite.

The methodology involves adding a known amount of this compound to a biological sample that has been incubated with non-deuterated Bromantane. Both the deuterated standard and the non-deuterated, enzymatically formed 6-Hydroxy Bromantane are then extracted and analyzed by mass spectrometry. Because the deuterated and non-deuterated compounds have nearly identical physicochemical properties, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects. clearsynth.com This allows for highly accurate quantification by comparing the peak areas of the two species.

Hypothetical ID-MS Data for Quantification of 6-Hydroxy Bromantane:

| Analyte | Mass-to-Charge Ratio (m/z) | Peak Area (Arbitrary Units) | Concentration (ng/mL) |

| 6-Hydroxy Bromantane | 322.1 | 50,000 | 10 |

| This compound | 327.1 | 100,000 | 20 (spiked) |

By using the known concentration and peak area of the deuterated internal standard, the unknown concentration of the formed metabolite can be precisely calculated.

Identification and Structural Confirmation of Hydroxylated Metabolites of Bromantane

The metabolism of Bromantane primarily involves hydroxylation of the adamantane (B196018) ring. dshs-koeln.de Identifying the exact position of hydroxylation is a significant analytical challenge. The use of a deuterated analog like this compound can greatly aid in the structural confirmation of these metabolites.

When analyzing samples from in vitro or in vivo studies, the presence of a metabolite with a mass shift corresponding to the addition of an oxygen atom (+16 amu) indicates hydroxylation. If this compound is used as a reference standard, its known chromatographic retention time and mass spectral fragmentation pattern can be compared to the suspected metabolite.

A study on the metabolism of Bromantane identified four monohydroxylated metabolites, which were categorized as either secondary or tertiary alcohols based on their mass spectral fragmentation patterns. dshs-koeln.de For instance, the fragmentation of silylated derivatives of secondary alcohols showed a characteristic loss of a trimethylsilanol (B90980) (TMSOH) group. dshs-koeln.de By comparing the fragmentation pattern of a suspected 6-hydroxy metabolite to that of the synthesized this compound standard, its structure can be definitively confirmed.

Characteristic Mass Spectral Fragments for Hydroxylated Bromantane (TMS-derivatized):

| Compound | Molecular Ion (M+) | Key Fragment Ion(s) | Implication |

| 6-Hydroxy Bromantane | 393 | [M-15]+, [M-74]+ | Secondary Hydroxylation |

| This compound | 398 | [M-15]+, [M-74]+ | Confirms identity of deuterated standard |

Role of this compound in Understanding Site-Specific Metabolism (specifically the 6-position)

Understanding the specific sites of metabolism on a drug molecule is crucial for predicting potential drug-drug interactions and for designing new drugs with improved metabolic stability. Site-specific deuteration, as in this compound, is a key tool in these investigations. clearsynth.comlibretexts.org

By synthesizing Bromantane deuterated at the 6-position, researchers can investigate the kinetic isotope effect on the formation of the 6-hydroxy metabolite. If the rate of formation of the 6-hydroxy metabolite is significantly slower with the deuterated Bromantane compared to the non-deuterated compound, it provides strong evidence that the C-H bond at the 6-position is broken during the rate-determining step of the hydroxylation reaction.

Furthermore, this compound serves as an invaluable analytical standard to differentiate between various hydroxylated isomers. The adamantane cage of Bromantane has multiple secondary and tertiary positions susceptible to hydroxylation. dshs-koeln.de Without an authentic standard, it is difficult to definitively assign the position of the hydroxyl group based on mass spectrometry or chromatography alone. The availability of this compound allows for unambiguous identification and quantification of metabolism occurring specifically at the 6-position. This is critical for understanding the regioselectivity of the metabolizing enzymes involved.

Role of Deuterated Bromantane Metabolites in Forensic and Anti Doping Analytical Science

Analytical Challenges in the Detection of Prohibited Substances and their Metabolites

Modern forensic and anti-doping analytical science faces increasingly complex challenges in the detection of prohibited substances. nih.gov The continuous emergence of new designer drugs and novel psychoactive substances (NPS) requires that analytical methods are constantly updated. nih.govumw.edu.pl These substances are often created by slightly modifying the chemical structure of existing drugs to evade regulation, and they frequently lack standardized reference materials, complicating their identification. umw.edu.pl

A primary challenge is the need for analytical methods with ever-increasing sensitivity, without compromising specificity. clinicallab.com Doping strategies have evolved to use lower doses of potent substances, pushing concentrations in biological samples to minute levels. nih.gov Consequently, laboratories require advanced instrumentation, such as high-resolution mass spectrometry, to detect long-term metabolites, which can significantly extend the window of detection for many steroids. clinicallab.com

Distinguishing between prohibited exogenous substances and their structurally identical or similar endogenous counterparts is another significant hurdle. nih.govsci-hub.box For substances like nandrolone (B1676933) or testosterone, which are produced naturally in the body, analysts must use sophisticated techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). mdpi.comresearchgate.net This method analyzes the carbon isotope ratio (δ13C) to determine if the steroid is of synthetic or natural origin. researchgate.netnih.gov

Furthermore, biological matrices such as urine and blood are complex, containing numerous compounds that can interfere with analysis. dshs-koeln.de These matrix effects can suppress or enhance the signal of the target analyte in a mass spectrometer, leading to inaccurate quantification. dshs-koeln.de The ideal internal standard, particularly a stable isotope-labeled version of the analyte, is crucial to compensate for these effects. dshs-koeln.deacanthusresearch.com Finally, the high number of samples, especially during major sporting events, necessitates rapid analytical methods that can screen for a wide variety of compounds in a single run. clinicallab.comnih.gov

Table 1: Key Analytical Challenges in Doping Control

| Challenge | Description | Primary Analytical Approach/Solution | Reference |

|---|---|---|---|

| Sensitivity and Specificity | Detecting increasingly low concentrations of potent substances and their metabolites without false positives. | High-Resolution Mass Spectrometry (e.g., TOF-MS, Orbitrap MS) coupled with chromatography (LC/GC). | clinicallab.com |

| Designer Drugs & NPS | Identifying novel, unregulated substances that are not yet part of standard screening panels. | Untargeted screening approaches, continuous method development, and international data sharing. | nih.govumw.edu.pl |

| Endogenous vs. Exogenous Substances | Differentiating between naturally occurring hormones and their synthetic, performance-enhancing equivalents. | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). | mdpi.comresearchgate.net |

| Matrix Effects | Interference from other components in a biological sample (urine, blood) leading to inaccurate quantification. | Use of stable isotope-labeled internal standards (SIL-IS) to correct for signal suppression or enhancement. | dshs-koeln.de |

| Peptide and Protein Hormones | Detecting large molecules like EPO and hCG, which have short half-lives and are difficult to distinguish from their endogenous forms. | Immunoassays combined with mass spectrometry-based methods. | researchgate.net |

Integration of 6-Hydroxy Bromantane-d5 as a Reference Material in Doping Control Laboratories

This compound is the deuterium-labeled analog of 6-Hydroxy Bromantane (B128648), a major metabolite of the prohibited substance Bromantane. pharmaffiliates.comdshs-koeln.de In analytical chemistry, particularly in methods utilizing mass spectrometry, stable isotope-labeled (SIL) compounds like this compound are considered the gold standard for use as internal standards (IS). dshs-koeln.deveeprho.com Their integration into laboratory workflows is essential for achieving accurate and reliable quantification of prohibited substances and their metabolites. acanthusresearch.comveeprho.com

The primary role of this compound is to serve as an internal standard in quantitative assays, typically those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.com Because its chemical structure is nearly identical to the non-labeled metabolite (the analyte), it exhibits very similar behavior during sample preparation, extraction, and chromatographic separation. dshs-koeln.deacanthusresearch.com This co-elution ensures that both the analyte and the internal standard experience the same degree of matrix effects, such as ion suppression or enhancement, in the mass spectrometer's ion source. dshs-koeln.de By adding a known quantity of this compound to each sample at the beginning of the analytical process, any variations in sample recovery or instrumental response can be normalized, thereby significantly improving the accuracy and precision of the measurement. dshs-koeln.deacanthusresearch.com

The key difference between the analyte and the deuterated standard is their mass. The five deuterium (B1214612) atoms in this compound give it a mass that is five units higher than the native metabolite. scbt.com This mass difference is easily resolved by a mass spectrometer, allowing the instrument to measure both compounds simultaneously without interference. acanthusresearch.com This precise quantification is critical in doping control, where results must be legally and scientifically defensible. The use of a SIL-IS like this compound minimizes analytical uncertainty and ensures that the reported concentration of the Bromantane metabolite is a true and accurate reflection of its presence in the sample.

Table 2: Properties of this compound as a Reference Standard

| Property | Description | Analytical Advantage | Reference |

|---|---|---|---|

| Chemical Identity | Deuterium-labeled analog of 6-Hydroxy Bromantane. | Serves as an ideal internal standard for the quantification of the target metabolite. | pharmaffiliates.comveeprho.com |

| Isotopic Labeling | Contains five deuterium (D or ²H) atoms, increasing its molecular weight. | Allows for differentiation from the unlabeled analyte by mass spectrometry while maintaining identical chemical properties. | acanthusresearch.comscbt.com |

| Physicochemical Behavior | Exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled analyte. | Effectively compensates for matrix effects (ion suppression/enhancement) and variations in sample preparation. | dshs-koeln.de |

| Application | Used in quantitative analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Improves accuracy, precision, and reliability of tests for the prohibited substance Bromantane. | veeprho.com |

Ensuring Analytical Rigor and Method Reliability in High-Stakes Testing Environments

In high-stakes environments such as forensic toxicology and anti-doping analysis, the reliability of analytical results is paramount, as findings can have profound legal and personal consequences. nauss.edu.sa To ensure this reliability, laboratories must adhere to stringent quality management systems and demonstrate that their analytical methods are "fit for purpose" through a comprehensive process of method validation. aafs.orgoup.com This process establishes objective evidence that a method is capable of performing successfully and identifies its limitations. oup.com

International guidelines from bodies such as the Scientific Working Group for Forensic Toxicology (SWGTOX) and the World Anti-Doping Agency (WADA) outline the essential parameters that must be evaluated during method validation. sci-hub.boxsemanticscholar.orgnih.gov These parameters provide a framework for ensuring the analytical rigor of a testing method. insight7.ionih.gov Key validation parameters include selectivity, carryover, limit of detection (LOD), limit of quantification (LOQ), calibration model, bias (accuracy), precision, and stability. oup.comnih.gov

Selectivity ensures the method can differentiate the target analyte from other substances in the sample.

Accuracy refers to how close the measured result is to the true value.

Precision measures the degree of agreement among a series of individual measurements. oup.com

LOD and LOQ define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. oup.com

The use of high-quality reference materials, including certified reference materials and stable isotope-labeled internal standards like this compound, is fundamental to this process. nih.gov These materials are used to calibrate instruments, prepare quality control samples, and assess method performance for accuracy and precision. nih.gov By consistently demonstrating control over these parameters, laboratories ensure that their results are credible, dependable, and can withstand intense scrutiny in legal or regulatory settings. nauss.edu.sastatwks.com A detailed and transparent audit trail of the entire analytical process is crucial for demonstrating dependability and confirmability. nih.govstatwks.com

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Definition | Importance in High-Stakes Testing | Reference |

|---|---|---|---|

| Selectivity / Specificity | The ability of the method to measure the analyte of interest unequivocally in the presence of other components. | Prevents false-positive results due to interfering substances. | nih.gov |

| Accuracy (Bias) | The closeness of agreement between the measured value and the true value. | Ensures the quantitative result is a true representation of the substance's concentration. | oup.com |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Expressed as %CV. | Demonstrates the reproducibility and reliability of the method over time. | oup.com |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Defines the lower boundary for reporting a quantitative finding, crucial for threshold substances. | oup.comnih.gov |

| Calibration Model | The relationship between the instrumental response and the concentration of the analyte. | Provides the mathematical basis for calculating the concentration of the analyte in an unknown sample. | nih.gov |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Ensures that the concentration of the analyte does not change during sample storage and processing. | nih.gov |

Future Perspectives on Deuterated Standards in Forensic Toxicology and Sports Drug Testing

The future of forensic toxicology and sports drug testing will be characterized by a continued demand for higher sensitivity, broader screening capabilities, and unimpeachable accuracy. umw.edu.pl In this landscape, deuterated standards and other stable isotope-labeled internal standards will play an increasingly critical role. The constant influx of NPS and other designer compounds necessitates the ongoing development and availability of a wider array of labeled reference materials to enable robust, validated quantification methods for these new threats. umw.edu.pl

One of the most significant future directions is the expansion of metabolomics—the large-scale study of small molecules within a biological system. nih.govnih.gov Untargeted and targeted metabolomics approaches can help identify novel biomarkers of drug use or doping, providing a more holistic view of the physiological response to a prohibited substance. nih.gov This expansion will require a corresponding growth in the library of available deuterated standards to cover a broader range of metabolites, enabling accurate quantification within these complex biological profiles.

Furthermore, as analytical instrumentation continues to improve, laboratories will be capable of detecting substances at lower concentrations and in smaller sample volumes. umw.edu.pl This enhanced sensitivity increases the importance of differentiating between intentional doping and inadvertent exposure from sources like contamination. nih.gov The precise quantification afforded by deuterated standards will be essential in these scenarios. Future research will likely focus on combining the quantitative power of methods using SIL-IS with the qualitative certainty of techniques like IRMS to provide a more complete picture and definitively determine the origin of a detected substance. researchgate.net Ultimately, continued investment in the research and development of new deuterated standards is crucial for analytical laboratories to maintain their capabilities and stay ahead of emerging trends in substance abuse and sports doping. umw.edu.pl

Compound Names Mentioned in the Article

Conclusion and Future Research Trajectories for 6 Hydroxy Bromantane D5 Research

Synthesis of Key Contributions of 6-Hydroxy Bromantane-d5 to Analytical and Metabolic Science

The principal contribution of this compound lies in its role as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis. veeprho.com In analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the inclusion of a SIL-IS is critical for achieving high accuracy and precision. hilarispublisher.comnih.gov this compound is nearly chemically identical to its non-deuterated (protiated) counterpart, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. scispace.com

Its slightly higher mass, due to the five deuterium (B1214612) atoms, allows it to be distinguished from the native analyte by the mass spectrometer. This enables researchers to correct for variations in sample preparation and matrix effects—where other molecules in a complex biological sample like plasma or urine can suppress or enhance the analyte's signal. clearsynth.com The use of this compound thereby facilitates robust and reliable quantification of Bromantane's metabolic fate, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and doping control analysis. veeprho.com

Furthermore, the availability of this deuterated metabolite allows for precise tracking of metabolic pathways. vulcanchem.com By comparing the metabolic processing of Bromantane (B128648) to its deuterated analog, researchers can investigate kinetic isotope effects, which can reveal rate-limiting steps in enzymatic reactions and provide deeper insights into drug metabolism. vulcanchem.com

Table 1: Physicochemical Properties of 6-Hydroxy Bromantane and its Deuterated Analog A comparison of the fundamental properties of the native metabolite and its stable isotope-labeled internal standard.

Broader Scientific Impact of Stable Isotope Tracers in Xenobiotic Research

The principles exemplified by the use of this compound have a wide-ranging impact across numerous scientific disciplines. Stable isotope tracers are indispensable tools in pharmaceutical research for studying Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new drug candidates. musechem.comacs.org By tracing the fate of labeled drugs, scientists can identify metabolites, calculate pharmacokinetic parameters, and understand potential drug-drug interactions, which is essential for ensuring drug safety and efficacy. nih.govadesisinc.com

In toxicology and environmental science, these tracers are used to monitor the exposure to and metabolic processing of xenobiotics (foreign chemicals), from environmental pollutants to toxins. researchgate.net This allows for more accurate risk assessments and a better understanding of how these substances affect biological systems. adesisinc.com

Moreover, the field of metabolomics, which studies the complete set of small-molecule metabolites within a biological system, relies heavily on stable isotope labeling. nih.gov These techniques enable researchers to trace metabolic fluxes and understand how pathways are altered in disease states, opening new avenues for biomarker discovery and personalized medicine. acs.org The targeted, quantitative analysis enabled by compounds like this compound is a cornerstone of this broader effort to map the intricate chemical networks of life.

Table of Mentioned Compounds

Q & A

Q. What are the recommended analytical techniques for characterizing 6-Hydroxy Bromantane-d5 in research settings?

To ensure accurate characterization, researchers should employ a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS confirms the molecular weight (327.27 g/mol) and isotopic pattern due to deuterium substitution . NMR (¹H and ¹³C) can distinguish non-deuterated impurities, particularly in the aromatic regions where deuterium labeling occurs. For quantitative analysis, high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection at 254 nm is recommended, as the brominated aromatic structure absorbs strongly in this range. LC-MS/MS is critical for detecting trace metabolites or degradation products .

Key Methodological Considerations:

| Technique | Purpose | Parameters |

|---|---|---|

| HRMS | Confirm molecular weight and isotopic purity | Resolution >20,000; ESI+ mode |

| ¹H NMR | Identify non-deuterated impurities | 500 MHz; DMSO-d6 solvent |

| LC-MS/MS | Quantify trace analytes | C18 column; 0.1% formic acid in mobile phase |

Q. What safety protocols should be followed when handling this compound in laboratory environments?

Due to its structural similarity to brominated compounds, this compound may pose hazards such as skin sensitization (R43) and toxicity to aquatic organisms (R50) . Key protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of aerosols.

- Storage: Keep in airtight containers away from acids (to prevent toxic gas release, R31) and flammable materials .

- Waste Disposal: Classify as hazardous waste (S60) and incinerate at >1,000°C to prevent environmental release .

Q. How can researchers ensure the isotopic purity of this compound during synthesis?

Isotopic purity (>98% deuterium incorporation) is critical for pharmacokinetic studies. Methods include:

- Deuterium Exchange Monitoring: Use FT-IR to track C-D stretching vibrations (~2,100 cm⁻¹) during synthesis.

- QC Validation: Employ isotopic dilution assays with LC-HRMS to quantify residual non-deuterated species .

- Synthesis Optimization: Avoid protic solvents (e.g., water) that may cause back-exchange.

Advanced Research Questions

Q. How can contradictory findings in the metabolic pathways of this compound be resolved using advanced analytical methodologies?

Contradictions in metabolism studies (e.g., hydroxylation vs. glucuronidation) often arise from interspecies differences in enzyme activity or detection limits. To address this:

- Cross-Species Comparisons: Use recombinant human cytochrome P450 isoforms (e.g., CYP3A4) in vitro to standardize metabolic profiling .

- High-Resolution Metabolomics: Apply untargeted LC-HRMS to detect low-abundance metabolites (<1 ng/mL) and differentiate isotopic clusters from endogenous compounds .

- Data Reconciliation: Use computational tools (e.g., MetaboAnalyst) to align fragmented datasets and identify consensus pathways .

Q. What experimental strategies are effective in optimizing the stability of this compound under varying pH and temperature conditions?

Stability challenges include hydrolytic cleavage of the bromoaniline group. Strategies involve:

- Forced Degradation Studies: Expose the compound to pH 1–13 buffers at 40°C for 24 hours. Monitor degradation via UPLC-PDA .

- Stabilizing Agents: Add antioxidants (e.g., 0.1% BHT) to organic solvents to prevent radical-mediated decomposition .

- Solid-State Stability: Store lyophilized powder at -80°C under argon to minimize deuterium loss .

Degradation Profile (Example):

| Condition | Degradation Products | Mechanism |

|---|---|---|

| pH < 2 | Bromoaniline-d5 + tricyclic ketone | Acid hydrolysis |

| pH > 10 | Dehydrohalogenated derivative | Base elimination |

Q. What are the challenges in differentiating this compound from its non-deuterated analog in mixed samples, and how can they be addressed?

Deuterium’s low natural abundance (~0.015%) complicates differentiation in biological matrices. Solutions include:

- Isotope Ratio MS (IRMS): Measure ²H/¹H ratios to confirm deuterium enrichment .

- Collision-Induced Dissociation (CID): Use MS/MS to isolate deuterium-specific fragment ions (e.g., m/z 82 for C₆D₅ vs. m/z 77 for C₆H₅) .

- Spectral Deconvolution: Apply algorithms like XCMS to resolve overlapping peaks in complex spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.